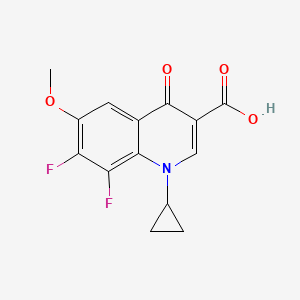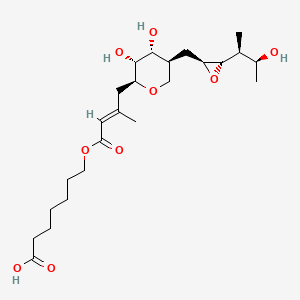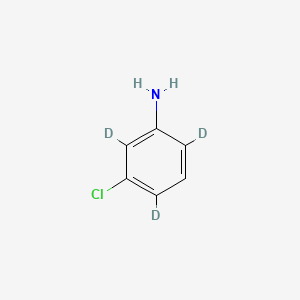
(1R,3R)-3-(4-Bromophenyl)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-(4-Bromophenyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with a bromophenyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(4-Bromophenyl)cyclohexane typically involves the bromination of a suitable cyclohexane derivative. One common method is the bromination of (1R,3R)-3-phenylcyclohexane using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the para position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-(4-Bromophenyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The phenyl ring can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of (1R,3R)-3-(4-substituted phenyl)cyclohexane derivatives.
Reduction: Formation of (1R,3R)-3-phenylcyclohexane.
Oxidation: Formation of (1R,3R)-3-(4-hydroxyphenyl)cyclohexane.
Scientific Research Applications
(1R,3R)-3-(4-Bromophenyl)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,3R)-3-(4-Bromophenyl)cyclohexane involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The cyclohexane ring provides structural rigidity, enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- (1R,3R)-3-(4-Chlorophenyl)cyclohexane
- (1R,3R)-3-(4-Fluorophenyl)cyclohexane
- (1R,3R)-3-(4-Iodophenyl)cyclohexane
Uniqueness
(1R,3R)-3-(4-Bromophenyl)cyclohexane is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
1389859-88-4 |
|---|---|
Molecular Formula |
C12H16BrN |
Molecular Weight |
254.171 |
IUPAC Name |
(1R,3R)-3-(4-bromophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H16BrN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2/t10-,12-/m1/s1 |
InChI Key |
ICMCFWYAEBORIP-ZYHUDNBSSA-N |
SMILES |
C1CC(CC(C1)N)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














